Maltulose H2O

Descripción general

Descripción

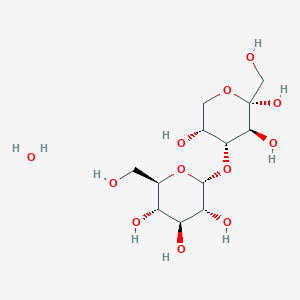

Maltulose monohydrate, also known as 4-O-α-D-glucopyranosyl-D-fructose, is a disaccharide composed of glucose and fructose. It is a naturally occurring isomer of sucrose and is found in small quantities in honey and sugarcane. Maltulose is known for its mild sweetness and is used as a functional sweetener in various food products due to its lower glycemic index and slower digestion compared to sucrose .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Maltulose can be synthesized from maltose through isomerization. The process involves dissolving maltose in a phosphate buffer and maintaining it under subcritical water conditions. The optimal conditions for this reaction are a temperature of 115°C and an average residence time of 10 minutes .

Industrial Production Methods

Industrial production of maltulose often involves the use of immobilized enzymes or cells. Sucrose isomerase is commonly used to convert sucrose into maltulose. Immobilized cells or enzymes offer advantages such as easy separation from products, high stability, and reusability, which significantly reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions

Maltulose undergoes various chemical reactions, including oxidation, reduction, and dehydration. These reactions are essential for producing advanced functional carbohydrate derivatives .

Common Reagents and Conditions

Oxidation: Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide. The reaction typically occurs under mild conditions to prevent degradation of the sugar molecule.

Reduction: Reducing agents such as sodium borohydride are used to convert maltulose into its corresponding sugar alcohol.

Dehydration: Dehydration reactions often involve acidic conditions to remove water molecules and form more complex structures.

Major Products Formed

Oxidation: Carboxylic acids and lactones.

Reduction: Sugar alcohols.

Dehydration: Glycosyloxymethylfurfural and other dehydrated derivatives.

Aplicaciones Científicas De Investigación

Nutritional Applications

Maltulose is recognized for its low digestibility and minimal impact on blood glucose levels, making it an attractive ingredient in functional foods aimed at managing diabetes and obesity. Research indicates that maltulose ingestion results in negligible increases in plasma glucose and insulin levels compared to other sugars like maltitol and sucrose .

Table 1: Impact of Maltulose on Blood Glucose Levels

| Sugar Type | Plasma Glucose Increase (mg/dL) | Insulin Response (μU/mL) |

|---|---|---|

| Maltulose | Minimal | Minimal |

| Maltitol | Moderate | Moderate |

| Sucrose | Significant | Significant |

Food Industry Applications

Maltulose is utilized as a sweetener in various food products due to its non-crystallizing properties and stability at high concentrations. Its unique sweetness profile allows it to be used in syrups and beverages without the risk of crystallization, which is a common issue with traditional sugars .

Case Study: Maltulose in Beverages

A study conducted on the incorporation of maltulose into fruit juices demonstrated that it not only enhanced sweetness but also improved flavor stability over time, making it suitable for long-term storage .

Metabolic Research

Maltulose's resistance to digestion positions it as a subject of interest in metabolic studies. It functions as a nondigestible oligosaccharide, contributing to gut health by promoting beneficial bacteria growth. Research has shown that maltulose can be fermented by certain gut microbiota, leading to the production of short-chain fatty acids (SCFAs), which are beneficial for colon health .

Table 2: Fermentation Products from Maltulose

| Microorganism | SCFA Produced (mmol/L) |

|---|---|

| Bifidobacterium spp. | 15 |

| Lactobacillus spp. | 10 |

| Faecalibacterium spp. | 8 |

Pharmaceutical Applications

In pharmaceuticals, maltulose's low digestibility makes it a candidate for drug delivery systems where controlled release is desired. Its ability to maintain stable blood glucose levels can be advantageous in formulations for diabetic patients .

Case Study: Drug Delivery Systems

Research indicates that incorporating maltulose into drug formulations can enhance the bioavailability of certain medications while minimizing glycemic response, thus providing a dual benefit for diabetic patients .

Production Techniques

The production of maltulose typically involves the enzymatic isomerization of maltose under alkaline conditions. This process allows for the selective formation of maltulose while minimizing the formation of unwanted by-products .

Table 3: Production Conditions for Maltulose

| Parameter | Optimal Value |

|---|---|

| pH | 9-10 |

| Temperature | 50-60 °C |

| Enzyme Concentration | 50-150 AU/kg |

Mecanismo De Acción

Maltulose exerts its effects primarily through its slower digestion and absorption in the small intestine. Unlike sucrose, which is rapidly broken down into glucose and fructose, maltulose is hydrolyzed at a slower rate, leading to a more gradual release of glucose into the bloodstream. This results in a lower glycemic response and prolonged energy release .

Comparación Con Compuestos Similares

Maltulose is often compared with other sucrose isomers such as:

Trehalulose: Similar in structure but differs in the position of the glycosidic bond.

Turanose: Another isomer with a different glycosidic linkage.

Leucrose: Known for its unique sweetness profile.

Isomaltulose: Shares many properties with maltulose but has a different glycosidic bond position.

Maltulose is unique due to its specific glycosidic bond, which contributes to its distinct sweetness and slower digestion rate, making it a valuable alternative to sucrose in various applications.

Propiedades

IUPAC Name |

(2S,3S,4R,5R)-2-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-5-6(16)7(17)8(18)11(22-5)23-9-4(15)2-21-12(20,3-14)10(9)19;/h4-11,13-20H,1-3H2;1H2/t4-,5-,6-,7+,8-,9-,10+,11-,12+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDCKRNDWLPICC-MDKWJHPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@@](O1)(CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370146 | |

| Record name | Maltulose H2O | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207511-09-9 | |

| Record name | Maltulose H2O | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.